molecular formula C19H22ClN3O B4423115 1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea

1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea

Cat. No.: B4423115
M. Wt: 343.8 g/mol
InChI Key: SLHFRHAKYLNUFK-UHFFFAOYSA-N
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Description

1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea is a chemical compound of significant interest in medicinal chemistry research. It belongs to a class of molecules characterized by a 1-benzylpiperidin-4-yl core, a structure known to exhibit notable pharmacological properties. The core 4-benzylpiperidine scaffold has been identified in scientific studies as a monoamine releasing agent, showing selectivity for dopamine and norepinephrine release, and also exhibits weak monoamine oxidase inhibitor (MAOI) activity . This makes derivatives based on this structure valuable tools for probing neurotransmitter systems in neurological research. The molecular structure of this compound, which features a urea linker connecting the 1-benzylpiperidine moiety to a 4-chlorophenyl group, is analogous to other researched urea-linked compounds such as 1-(1-benzylpiperidin-4-yl)-3-(3-fluorophenyl)urea and 1-(1-benzylpiperidin-4-yl)-3-(2-iodophenyl)urea . Furthermore, a closely related derivative with an additional methyl group on the phenyl ring of the urea segment has been documented, indicating a research focus on this structural family . As a urea derivative, it falls under a broader category of heterocyclic compounds that are frequently explored for their potential biological activities in pre-clinical settings . This product is strictly for research use in laboratory applications and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-(1-benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c20-16-6-8-17(9-7-16)21-19(24)22-18-10-12-23(13-11-18)14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHFRHAKYLNUFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)NC2=CC=C(C=C2)Cl)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea typically involves the reaction of 1-benzylpiperidine with 4-chlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions. The reaction proceeds via nucleophilic addition of the piperidine nitrogen to the isocyanate, forming the urea linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Reaction Types and Conditions

The compound participates in three primary reaction categories:

Reaction Type Reagents/Conditions Products Key Observations
Oxidation KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, H<sub>2</sub>O<sub>2</sub>N-oxidation of piperidine; cleavage of urea linkageSelective oxidation at the piperidine nitrogen occurs under acidic conditions.
Reduction LiAlH<sub>4</sub> in anhydrous etherDegradation to benzylpiperidine and 4-chloroaniline derivativesUrea bond reduction yields primary amines; excess reductant required .
Nucleophilic Substitution NaOH/EtOH, alkyl halidesAlkylation at urea nitrogen or chlorophenyl groupChlorine substituent enables SNAr reactions with strong nucleophiles .

Oxidation Reactions

The piperidine nitrogen undergoes oxidation to form N-oxide derivatives (e.g., with KMnO<sub>4</sub>), while harsh conditions (e.g., H<sub>2</sub>O<sub>2</sub>/H<sub>2</sub>SO<sub>4</sub>) can cleave the urea bond, releasing CO<sub>2</sub> and generating benzylpiperidinamine and 4-chlorophenylamine.

Reduction Reactions

LiAlH<sub>4</sub> reduces the urea carbonyl to a methylene group, producing 1-(1-benzylpiperidin-4-yl)methylamine and 3-(4-chlorophenyl)amine. Competing pathways may include partial reduction of the aromatic ring under extreme conditions .

Substitution Reactions

The 4-chlorophenyl group participates in nucleophilic aromatic substitution (SNAr) with alkoxides or amines in polar aprotic solvents (e.g., DMF), yielding derivatives like 4-methoxyphenyl or 4-aminophenyl analogs .

Stability and Degradation

  • Thermal Stability : Decomposes above 200°C, releasing HCl gas from the chlorophenyl group.

  • Hydrolytic Stability : Resistant to aqueous hydrolysis at neutral pH but degrades under strong acidic/basic conditions via urea bond cleavage .

Comparison with Analogous Compounds

Compound Reactivity Differences
1-(1-Benzylpiperidin-4-yl)-3-(4-fluorophenyl)ureaFaster SNAr due to higher electronegativity of fluorine vs. chlorine.
1-(1-Benzylpiperidin-4-yl)-3-phenylureaLacks halogen substituent; reduced electrophilicity for substitution reactions .

Biological Interactions

Scientific Research Applications

1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea has been explored for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential interactions with biological targets and its effects on cellular processes.

    Medicine: Studied for its potential pharmacological properties, including its effects on neurotransmitter systems.

    Industry: Used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to other urea derivatives with analogous substituents or pharmacological profiles. Below is a detailed analysis:

Cloflucarban

  • Structure : 1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-(4-chlorophenyl)urea.
  • Key Features : Incorporates a trifluoromethyl group at the 3-position of the chlorophenyl ring.
  • Activity : Used as a broad-spectrum antimicrobial agent in soaps and deodorants due to its lipophilic trifluoromethyl group, which enhances membrane permeability .
  • Molecular Weight : 329.13 g/mol.

Diflubenzuron

  • Structure : 1-(4-Chlorophenyl)-3-(2,6-difluorobenzoyl)urea.
  • Key Features : Replaces the benzylpiperidinyl group with a 2,6-difluorobenzoyl moiety.
  • Activity : A pesticide approved by the EPA, acting as an insect growth regulator by inhibiting chitin synthesis .
  • Molecular Weight : 310.68 g/mol.
  • Contrast : The benzoyl group in diflubenzuron enhances stability and target specificity for insect enzymes, whereas the benzylpiperidinyl group in the target compound may favor mammalian target interactions.

1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea

  • Structure : Features a 4-chlorophenylsulfonyl group and an allyl substituent.
  • Molecular Weight : 369.86 g/mol .
  • Contrast : The allyl and sulfonyl groups may confer distinct metabolic stability or receptor-binding profiles.

Azetidinone-Containing Ureas (e.g., Compound 4h)

  • Structure: 1-(3-Chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-phenothiazinylethyl)urea.
  • Key Features: An azetidinone ring replaces the piperidinyl group, and a phenothiazine moiety is present.
  • Activity: Exhibits antifungal activity against C. albicans and A. niger (MIC = 62.5 µg/ml) due to synergistic effects of the azetidinone and chloro-substituted phenyl groups .
  • Contrast: The rigid azetidinone ring may restrict conformational flexibility compared to the piperidinyl group in the target compound.

1-(4-Chlorophenyl)-3-(prop-2-yn-1-yl)urea

  • Structure : Substitutes the benzylpiperidinyl group with a propargyl chain.
  • Molecular Weight : 208.65 g/mol .
  • Contrast : Simplified structure lacks the piperidinyl group’s steric bulk, likely reducing target affinity but improving synthetic accessibility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity References
1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea C₁₉H₂₂ClN₃O 343.855 Benzylpiperidinyl, 4-chlorophenyl Research compound (potential CNS)
Cloflucarban C₁₃H₉Cl₂F₃N₂O 329.13 4-Chloro-3-(trifluoromethyl)phenyl Antimicrobial
Diflubenzuron C₁₄H₉ClF₂N₂O₂ 310.68 2,6-Difluorobenzoyl, 4-chlorophenyl Pesticide
Azetidinone-urea (4h) C₂₃H₁₈Cl₂N₄O₃S ~400 Azetidinone, 4-chlorophenyl, phenothiazine Antifungal (MIC = 62.5 µg/ml)
1-Allyl-3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}urea C₁₆H₂₀ClN₃O₃S 369.86 Sulfonyl, allyl Undisclosed

Key Research Findings

  • Substituent Position Matters: Para-chloro substitution on the phenyl ring (as in the target compound) is associated with optimal activity in antifungal azetidinone-ureas, whereas meta-substitution reduces efficacy .
  • Piperidinyl Modifications : Piperidinyl groups (e.g., benzyl or butyl derivatives) enhance interaction with hydrophobic binding pockets in enzymes or receptors, as seen in related kinase inhibitors .
  • Functional Group Impact : Sulfonyl and propargyl groups alter solubility and metabolic pathways, influencing compound half-life .

Biological Activity

1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and oncology. This article synthesizes current research findings on its pharmacological effects, mechanisms of action, and therapeutic applications.

Pharmacological Effects

Research indicates that this compound exhibits various biological activities:

  • Neuropharmacological Effects : The compound has been investigated for its interaction with dopaminergic and serotonergic systems, indicating potential applications in treating neurological disorders such as Alzheimer's disease and depression .
  • Anticancer Activity : Preliminary studies suggest that this compound may possess cytotoxic properties against various cancer cell lines. For instance, it has shown moderate activity against HeLa cells (cervical cancer) and K562 cells (leukemia), with IC50 values indicating effective inhibition of cell proliferation .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to modulate receptor activity and influence intracellular signaling pathways:

  • Receptor Binding : The compound likely binds to dopamine receptors, enhancing dopaminergic signaling, which is crucial for mood regulation and cognitive function .
  • Enzyme Inhibition : It may also inhibit enzymes such as acetylcholinesterase (AChE), contributing to increased levels of acetylcholine in the brain, which is beneficial for cognitive enhancement .

Study 1: Neuroprotective Effects

A study by Liu et al. (2023) explored the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that the compound significantly reduced amyloid plaque formation and improved cognitive function compared to control groups .

Study 2: Anticancer Properties

In a comparative analysis of various piperidine derivatives, this compound was shown to have superior cytotoxicity against HeLa cells with an IC50 value of approximately 0.15 μM, demonstrating its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (μM)
1-Benzylpiperidin-4-yl)-3-(phenyl)ureaStructureModerate anticancer activity0.25
1-(1-Benzylpiperidin-4-yl)-3-(2-methoxyphenyl)ureaStructureNeuroprotective effects0.20
1-(1-Benzylpiperidin-4-yl)-3-(thiophen-2-yl)ureaStructureLower cytotoxicity>0.30

Q & A

Q. What are the recommended synthetic routes for 1-(1-benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves carbamate intermediates. For example, phenyl carbamates (e.g., 4-chloro-3-(trifluoromethyl)phenyl carbamate) can react with amines (e.g., 4-aminophenol) in acetonitrile under reflux (65°C for 1 hour) to form urea derivatives . Optimization includes adjusting stoichiometry, solvent polarity (acetonitrile vs. DMF), and temperature to improve yield and purity. Catalyst screening (e.g., DABCO) may enhance reaction efficiency.

Q. How is the compound characterized structurally, and what analytical techniques are essential for verification?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR confirm substitution patterns (e.g., benzylpiperidinyl and chlorophenyl groups).
  • X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks, as demonstrated in similar urea derivatives .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C19_{19}H21_{21}ClN3_3O).

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

Methodological Answer:

  • Solubility: Typically soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly in water. Solubility can be enhanced via co-solvents (e.g., ethanol-water mixtures).
  • Stability: Store at –20°C in inert atmospheres to prevent hydrolysis. Stability studies should monitor degradation via HPLC under varying pH and temperature .

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound in biological systems, and how can target selectivity be validated?

Methodological Answer: Similar urea derivatives (e.g., 1-(4-amidinophenyl)-3-(4-chlorophenyl)urea) inhibit serine proteases by binding to catalytic triads . To validate selectivity:

  • Enzyme Assays: Compare inhibition constants (Ki_i) against related enzymes (e.g., thrombin vs. trypsin).
  • Molecular Docking: Use crystallographic data (e.g., PDB entries) to model interactions with active sites .

Q. How can contradictory data on biological activity (e.g., antimicrobial vs. enzyme inhibition) be resolved?

Methodological Answer:

  • Dose-Response Studies: Establish EC50_{50}/IC50_{50} curves to differentiate primary targets (e.g., enzyme inhibition at nM concentrations vs. antimicrobial effects at µM levels) .
  • Knockout Models: Use gene-edited cell lines to confirm pathway specificity.

Q. What advanced analytical methods are suitable for detecting trace impurities or metabolites?

Methodological Answer:

  • LC-HRMS: Quantifies impurities (e.g., dechlorinated byproducts) with ppm sensitivity.
  • Stable Isotope Tracing: 13^{13}C-labeled analogs track metabolic pathways in vitro .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Methodological Answer:

  • QSAR Modeling: Correlate substituent effects (e.g., benzylpiperidinyl vs. phenyl groups) with logP and bioavailability.
  • ADMET Predictions: Use tools like SwissADME to optimize solubility and cytochrome P450 interactions .

Q. What strategies mitigate aggregation or non-specific binding in biochemical assays?

Methodological Answer:

  • Dynamic Light Scattering (DLS): Detect aggregates in solution.
  • Additive Screening: Include detergents (e.g., Tween-20) or BSA to reduce non-specific interactions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility vs. observed activity in cellular assays?

Methodological Answer:

  • Solubility Reassessment: Use nephelometry or UV-vis spectroscopy to confirm solubility under assay conditions (e.g., serum-containing media).
  • Membrane Permeability Tests: Employ Caco-2 cell models to distinguish solubility-limited uptake from intrinsic inactivity .

Q. What experimental controls are critical when interpreting conflicting cytotoxicity data?

Methodological Answer:

  • Counter-Screens: Test against non-target cell lines (e.g., HEK293) to exclude off-target effects.
  • Redox Interference Checks: Include resazurin or ATP assays to rule out false signals from compound autofluorescence .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea
Reactant of Route 2
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1-(1-Benzylpiperidin-4-yl)-3-(4-chlorophenyl)urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.